molecular formula C15H19NO4 B8739920 Methyl 3-(4-butyrylbenzamido)propanoate

Methyl 3-(4-butyrylbenzamido)propanoate

Cat. No.: B8739920
M. Wt: 277.31 g/mol
InChI Key: WTQQJNNJZJGMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-butyrylbenzamido)propanoate is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

methyl 3-[(4-butanoylbenzoyl)amino]propanoate

InChI

InChI=1S/C15H19NO4/c1-3-4-13(17)11-5-7-12(8-6-11)15(19)16-10-9-14(18)20-2/h5-8H,3-4,9-10H2,1-2H3,(H,16,19)

InChI Key

WTQQJNNJZJGMSF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C(=O)NCCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (154 mg, 0.801 mmol) was added to a solution of 4-butyrylbenzoic acid (154 mg, 0.801 mmol), methyl 3-aminopropanoate hydrochloride (90.8 mg, 0.881 mmol), 1-hydroxy-7-azabenzotriazole (109 mg, 0.801 mmol), and triethylamine (120 μL, 0.86 mmol) in dichloromethane (8.0 mL). The reaction was stirred at room temperature for 19 h. The reaction was diluted with dichloromethane and washed with water and brine. The organic layer was dried over magnesium sulfate, filtered, and concentrated. Purification by silica gel chromatography gave methyl 3-(4-butyrylbenzamido)propanoate (124.1 mg, 56%) as a colorless solid. 1H NMR (400 MHz, CDCl3) δ 7.99 (d, J=8.4 Hz, 2H), 7.83 (d, J=8.2 Hz, 2H), 6.89 (br. s., 1H), 3.69-3.77 (m, 5H), 2.95 (t, J=7.2 Hz, 2H), 2.66 (t, J=5.8 Hz, 2H), 1.71-1.82 (m, 2H), 1.00 (t, J=7.43 Hz, 3H. MS (M+1): 278.2.
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
90.8 mg
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
120 μL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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